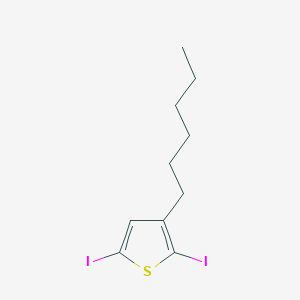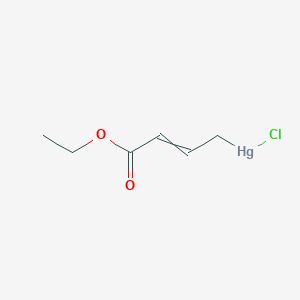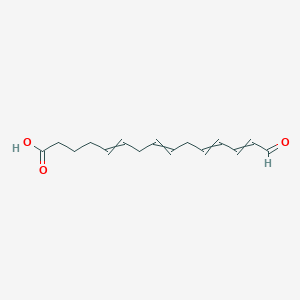
N-Benzyl-3-bromobenzene-1-carboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-3-bromobenzene-1-carboximidoyl chloride is an organic compound that features a benzyl group, a bromine atom, and a carboximidoyl chloride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step . The reaction conditions often include the presence of a radical initiator and a solvent such as carbon tetrachloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The subsequent introduction of the carboximidoyl chloride group can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus trichloride.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-3-bromobenzene-1-carboximidoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The carboximidoyl chloride group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-benzyl-3-aminobenzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of N-benzyl-3-bromobenzene-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-3-bromobenzene-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-Benzyl-3-bromobenzene-1-carboximidoyl chloride exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carboximidoyl chloride group can undergo nucleophilic attack by biological molecules . These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-3-chlorobenzene-1-carboximidoyl chloride: Similar structure but with a chlorine atom instead of bromine.
N-Benzyl-3-fluorobenzene-1-carboximidoyl chloride: Contains a fluorine atom instead of bromine.
N-Benzyl-3-iodobenzene-1-carboximidoyl chloride: Features an iodine atom instead of bromine.
Uniqueness
N-Benzyl-3-bromobenzene-1-carboximidoyl chloride is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of substitution and elimination reactions compared to its chlorine, fluorine, and iodine counterparts .
Eigenschaften
CAS-Nummer |
112159-59-8 |
|---|---|
Molekularformel |
C14H11BrClN |
Molekulargewicht |
308.60 g/mol |
IUPAC-Name |
N-benzyl-3-bromobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H11BrClN/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI-Schlüssel |
VBTVGTPCLYEMJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)




![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)



![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)

![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)
